p-Nonyloxybenzoic acid

Catalog No.
S1518977
CAS No.
15872-43-2
M.F
C16H24O3
M. Wt
264.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Nonyloxybenzoic acid

CAS Number

15872-43-2

Product Name

p-Nonyloxybenzoic acid

IUPAC Name

4-nonoxybenzoic acid

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)

InChI Key

BOZLUAUKDKKZHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O
P-Nonyloxybenzoic acid (PNBA) is a widely studied compound because of its unique physical and chemical properties. It belongs to the family of benzoic acids and has a molecular formula of C16H24O3. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
P-Nonyloxybenzoic acid is a carboxylic acid derivative that has a nonyl group (-C9H19) attached to the benzene ring. It was first synthesized by Yamamoto et al. in 1997 and has been extensively used in numerous fields. PNBA is also known as 4-(nonyloxy)benzoic acid and is a white crystalline powder that is soluble in organic solvents.
PNBA is a crystalline compound with a melting point of 63-65˚C. It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone. The acid dissociation constant (pKa) of PNBA is 4.81, which means that it is a weak acid. PNBA has a molecular weight of 264.37 g/mol, and its density is 1.057 g/cm3. PNBA has a boiling point of 405˚C at 760 mmHg and a flash point of 180˚C.
PNBA can be synthesized through several methods, including esterification, Friedel-Crafts alkylation, and Grignard reactions. One of the most common methods is the esterification of 4-hydroxybenzoic acid with nonanol in the presence of a catalyst such as sulfuric acid. The resulting mixture is then heated under reflux, and PNBA is obtained after purification. PNBA can be characterized using various spectroscopic methods such as IR, NMR, and MS.
PNBA can be quantified using several analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). The most common method for analyzing PNBA is HPLC, which involves separation of the compound from other substances using a stationary phase and a mobile phase. The amount of PNBA is then determined by detecting the eluted compound using UV detection.
PNBA has been found to have potent antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, PNBA has been reported to have antifungal properties against Candida albicans and Aspergillus fumigatus. It has also been shown to exhibit anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Studies have shown that PNBA has low acute toxicity and is not mutagenic or carcinogenic. However, it has been shown to have some adverse effects, such as skin and eye irritation, when it comes in contact with the skin or eyes. In addition, it is important to handle PNBA with care as it is sensitive to light and heat.
PNBA has numerous applications in scientific experiments, including its use as a surfactant, a ligand, and a polymer additive. It has also been used in liquid crystalline materials, as well as in biomimetic membranes and organic solar cells. Moreover, PNBA can be used as a precursor in the synthesis of other compounds.
PNBA is an extensively studied compound, and research on its physical, chemical and biological properties is ongoing. Researchers are currently investigating the potential of PNBA in various fields, including sensor technology, pharmaceuticals, and nanotechnology. In addition, further research is being conducted on its antibacterial and antifungal properties, as well as its applications in liquid crystalline materials.
PNBA has the potential to be used in various fields of research and industry, including sensing technology, pharmaceuticals, and nanotechnology. In sensing technology, PNBA can be used as a ligand in fluorescent sensors to detect metal ions. In the pharmaceutical industry, it has been found to have potential as an anti-inflammatory and anti-bacterial agent.
Despite its potential, there are limitations to PNBA's use in certain fields. For example, it has low solubility in water, which limits its application in aqueous environments. In addition, further research is needed to study the toxicity and safety of PNBA in humans. Future research directions should focus on exploring its potential applications in various fields and investigating its biological activities. Moreover, additional research is needed on synthesis and characterization methods to develop more efficient processes for producing PNBA.
P-Nonyloxybenzoic acid is a versatile compound with unique physical and chemical properties that have attracted numerous researchers in various fields. It has been extensively studied for its antibacterial and antifungal properties, anti-inflammatory activity, and potential applications in sensing technology, pharmaceuticals and nanotechnology. However, further research is needed to explore PNBA's full potential and develop efficient methods of synthesis and characterization.

XLogP3

5.5

Other CAS

15872-43-2

Dates

Modify: 2023-08-15

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